

Section 1: Core Identification and Physicochemical Characteristics

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Compound of Interest

Compound Name: *Benzofuran-3-ylmethanol*

CAS No.: 4687-23-4

Cat. No.: B1608344

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Benzofuran-3-ylmethanol is a key intermediate whose utility stems from the unique electronic properties of the benzofuran scaffold combined with the reactive potential of a primary alcohol functional group at the C3 position. Understanding its fundamental properties is the first step in its effective application.

The molecular structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The hydroxymethyl group is attached to the C3 position of the furan ring, a site that is often less sterically hindered than the C2 position and possesses distinct electronic characteristics that influence its reactivity.

Table 1: Key Identifiers and Properties



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Spectroscopic Profile for Structural Verification

Empirical verification of **Benzofuran-3-ylmethanol** relies on a combination of spectroscopic methods. While detailed spectra are typically provided by suppliers upon purchase, the expected profile is as follows:

- ^1H NMR: Protons on the aromatic ring would appear in the δ 7.0-8.0 ppm range. The methylene protons (-CH₂-) adjacent to the hydroxyl group would likely present as a singlet or doublet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose position is dependent on concentration and solvent.
- ^{13}C NMR: A characteristic spectrum would show signals for the nine carbon atoms, with the aromatic carbons in the δ 110-160 ppm region and the methylene carbon appearing further upfield, typically around δ 60-65 ppm.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at $m/z = 148$, corresponding to the molecular weight.
- Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3300 cm^{-1} for the O-H stretch of the alcohol and characteristic peaks for the C-O stretching and aromatic C=C bonds.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-substituted benzofurans like **Benzofuran-3-ylmethanol** requires regioselective control, which can be challenging as the C2 position is often more reactive.[6] A reliable and high-yield strategy involves the reduction of a C3-carbonyl precursor, such as 3-formylbenzofuran. This approach is favored because the formyl group acts as a stable and accessible synthetic handle that can be introduced with high regioselectivity.[7]

The choice of reducing agent is critical. Sodium borohydride (NaBH_4) is an ideal candidate for this transformation. It is a mild and selective reducing agent that readily converts aldehydes to primary alcohols without affecting the aromatic benzofuran core, unlike more powerful reagents such as lithium aluminum hydride (LiAlH_4), which could potentially lead to over-reduction or side reactions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which provides a proton source to quench the intermediate alkoxide.

Experimental Protocol: Reduction of 3-Formylbenzofuran

This protocol describes a self-validating system for the synthesis of **Benzofuran-3-ylmethanol**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-formylbenzofuran (1.0 eq) in anhydrous methanol (20 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
- **Reagent Addition:** Slowly add sodium borohydride (NaBH_4) (1.1 eq) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent uncontrolled hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates reaction completion.
- **Workup and Quenching:** Once the reaction is complete (typically 1-2 hours), carefully quench the excess NaBH_4 by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the

solution is slightly acidic (pH ~6). This step must be performed cautiously in a well-ventilated fume hood due to hydrogen gas evolution.

- **Extraction:** Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product into ethyl acetate (3 x 20 mL). The use of ethyl acetate ensures efficient extraction of the moderately polar product.
- **Purification:** Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **Benzofuran-3-ylmethanol**.^{[8][9]}



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Caption: Synthetic workflow for **Benzofuran-3-ylmethanol**.

Section 3: Reactivity and Applications in Drug Discovery

Benzofuran-3-ylmethanol is not merely a final product but a versatile intermediate. Its value lies in the differential reactivity of its two key components: the nucleophilic hydroxyl group and the electron-rich benzofuran ring.

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities,

including antimicrobial, anti-inflammatory, and antitumor properties.[10][11][12][13][14]

Benzofuran-3-ylmethanol serves as an ideal starting point for exploring this chemical space.

- Derivatization of the Hydroxyl Group: The primary alcohol is readily converted into other functional groups.
 - Ethers: Williamson ether synthesis can introduce a variety of alkyl or aryl side chains, modifying properties like lipophilicity and metabolic stability.
 - Esters: Acylation with acid chlorides or anhydrides can produce esters, which may act as prodrugs or possess their own biological activity.
 - Halides: Conversion to the corresponding bromide or chloride (e.g., using PBr_3 or SOCl_2) activates the position for nucleophilic substitution, allowing for the introduction of nitrogen, sulfur, or carbon nucleophiles.
- Reactions on the Benzofuran Ring: While the 3-position is substituted, the rest of the ring, particularly the electron-rich C2 position and the benzene ring, remains available for electrophilic substitution, although this may require careful selection of reaction conditions to avoid side reactions with the hydroxyl group.[6][15]



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Caption: Application pathways from **Benzofuran-3-ylmethanol**.

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

- Handling: Always handle **Benzofuran-3-ylmethanol** in a well-ventilated laboratory fume hood.^[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.^{[5][17]}
- Storage: Store the compound in a tightly closed container in a cool, dry place, as recommended at 2-8°C.^[1] This minimizes degradation from moisture or air exposure. Store away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.^[5]

Conclusion

Benzofuran-3-ylmethanol is a high-value chemical intermediate whose strategic importance in medicinal chemistry and drug discovery is well-established. Its synthesis is achievable through reliable, high-yield methods, and its structure offers multiple avenues for derivatization. By understanding its physicochemical properties, synthetic pathways, and reactive potential, researchers can effectively leverage this molecule to build novel and complex structures in the pursuit of next-generation therapeutics.

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